Antimony triacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

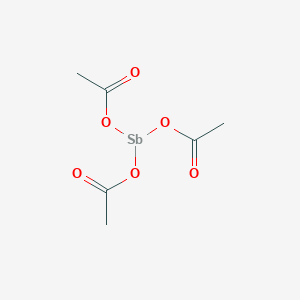

3D Structure of Parent

Properties

CAS No. |

6923-52-0 |

|---|---|

Molecular Formula |

C2H4O2Sb |

Molecular Weight |

181.81 g/mol |

IUPAC Name |

antimony(3+);triacetate |

InChI |

InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

FHUCUPVQDUPROK-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] |

Canonical SMILES |

CC(=O)O.[Sb] |

Other CAS No. |

6923-52-0 3643-76-3 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Antimony Triacetate from Antimony Trioxide and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of antimony triacetate from antimony trioxide and acetic anhydride. The document details the underlying chemical reaction, presents various experimental protocols, and offers a comparative analysis of reaction conditions and outcomes. The information is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary knowledge to safely and efficiently produce high-purity this compound.

Introduction

This compound, with the chemical formula Sb(CH₃COO)₃, is a significant compound utilized primarily as a catalyst in the production of polyesters, such as polyethylene terephthalate (PET)[1][2][3]. Its catalytic activity makes it a crucial component in polymer chemistry. The synthesis of this compound is most commonly achieved through the reaction of antimony trioxide (Sb₂O₃) with acetic anhydride ((CH₃CO)₂O)[4]. This guide will explore the primary methods for this synthesis, with a focus on a robust and scalable solvent-based approach that ensures high yield and purity.

Chemical Reaction Pathway

The fundamental reaction for the synthesis of this compound from antimony trioxide and acetic anhydride is as follows:

Sb₂O₃ + 3 (CH₃CO)₂O → 2 Sb(CH₃COO)₃ [4][5]

This reaction involves the acetylation of antimony trioxide by acetic anhydride, yielding this compound as the sole product. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of both the acetic anhydride reactant and the this compound product[1][3][6].

Caption: Chemical reaction for the synthesis of this compound.

Comparative Data of Synthesis Protocols

Several methods for the synthesis of this compound from antimony trioxide and acetic anhydride have been reported. The choice of method impacts reaction control, product purity, and yield. The following table summarizes the quantitative data from different experimental approaches.

| Parameter | Solvent-Based Method (Xylene)[1] | Solvent-Based Method (Toluene)[1] | Neat (Solvent-Free) Method[1] | Acetic Anhydride/Acetic Acid Method[7] |

| Solvent | Anhydrous Xylene | Anhydrous Toluene | None | Acetic Anhydride, Glacial Acetic Acid |

| Reaction Temperature | 135-140°C (Reflux) | 110°C (Reflux) | Not specified, exothermic | Gentle Reflux |

| Reaction Time | 3 hours | 3-5 hours | Not specified | ~2 hours |

| Reported Yield | 95% | Not specified | 80% | >75% |

| Product Melting Point | 134-136°C | Not specified | 124°C | 124-125°C |

| Key Characteristics | High yield and purity, controlled reaction.[1] | Similar to xylene but at a lower temperature.[1] | Exothermic and difficult to control on a large scale, leading to lower purity.[1] | Simplified workup, moderate yield.[7] |

Detailed Experimental Protocols

The solvent-based method is recommended due to its superior control over the reaction, higher yield, and enhanced product purity[1].

4.1. Recommended Protocol: Solvent-Based Synthesis in Anhydrous Xylene

This protocol is based on the method described in U.S. Patent 3,415,860, which provides a clear and effective procedure for obtaining high-purity this compound[1].

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous xylene

-

Hexane

Equipment:

-

5-liter round-bottom flask

-

Stirrer

-

Condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a stirrer, condenser, and heating mantle, add 292 grams of antimony trioxide and 306 grams of acetic anhydride to 2 liters of anhydrous xylene[1].

-

Reflux: Heat the resulting slurry to reflux at a temperature of approximately 135-140°C for three hours. Stirring should be maintained throughout the reaction[1].

-

Hot Filtration: After the reflux period, cool the solution to about 100°C and filter it to remove any unreacted starting material or impurities[1].

-

Crystallization: Cool the filtrate to 10°C to induce the precipitation of this compound[1].

-

Isolation and Washing: Isolate the this compound precipitate by filtration. Wash the collected solid with hexane. To further purify, reslurry the precipitate in hexane and filter again[1].

-

Drying: Dry the final product under vacuum at 50-60°C for 18-20 hours[1]. This yields 284 grams (95%) of this compound with a melting point of 134-136°C[1].

4.2. Alternative Protocol: Acetic Anhydride and Glacial Acetic Acid

This method offers a simpler setup without the use of an inert solvent for the reaction itself[7].

Materials:

-

Antimony(III) oxide

-

Acetic anhydride

-

Glacial acetic acid

Equipment:

-

Reflux apparatus (e.g., round-bottom flask and condenser)

-

Heating source

-

Filtration apparatus

Procedure:

-

Reaction: Gently reflux 10 grams of reagent-grade antimony(III) oxide with 35 ml of freshly distilled acetic anhydride for approximately 2 hours, or until the solid has completely dissolved[7].

-

Crystallization: While the solution is still hot, dilute it with 25 ml of glacial acetic acid. Cool the solution to induce the crystallization of this compound[7].

-

Isolation: Isolate the crystals. The product is noted to be extremely sensitive to moisture and should be stored under glacial acetic acid until use[7]. The reported yield is greater than 75%[7].

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the recommended solvent-based synthesis of this compound.

Caption: Workflow for the solvent-based synthesis of this compound.

Safety Considerations

-

Exothermic Reaction: The direct reaction of antimony trioxide and acetic anhydride without a solvent is exothermic and can be difficult to control[1]. The use of a solvent helps to dissipate heat and maintain a controlled reaction temperature.

-

Reagent Handling: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Antimony Compounds: Antimony compounds are toxic if ingested and can cause irritation to the skin and eyes[2]. Handle with care and appropriate PPE.

-

Anhydrous Conditions: Moisture should be excluded from the reaction, as it can lead to the hydrolysis of acetic anhydride and the this compound product[3][6][7]. Use dry glassware and anhydrous solvents.

Conclusion

The synthesis of this compound from antimony trioxide and acetic anhydride is a well-established process. For applications requiring high purity and for safer, more scalable production, the solvent-based method using an inert solvent such as xylene or toluene is highly recommended. This method provides excellent control over the reaction temperature, leading to a higher yield and a purer product as evidenced by a higher melting point. Careful attention to anhydrous conditions and appropriate safety measures are critical for the successful and safe execution of this synthesis.

References

- 1. US3415860A - Preparation of this compound - Google Patents [patents.google.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. This compound | 6923-52-0 [chemicalbook.com]

- 4. Antimony(III) acetate - Wikipedia [en.wikipedia.org]

- 5. Antimony-Based Catalysts [um-material.com]

- 6. chembk.com [chembk.com]

- 7. DSpace [kb.osu.edu]

In-Depth Technical Guide to the Crystal Structure of Antimony (III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of antimony (III) acetate, Sb(CH₃COO)₃. The information presented is collated from crystallographic studies and is intended to be a valuable resource for researchers in chemistry, materials science, and drug development.

Molecular Structure and Crystallographic Data

The crystal structure of antimony (III) acetate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The fundamental structural unit consists of discrete Sb(CH₃COO)₃ monomers where the acetate ligands are monodentate. These monomers are further linked into chains through weaker intermolecular C=O···Sb interactions.[1]

The key crystallographic data for antimony (III) acetate is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.07 |

| b (Å) | 11.96 |

| c (Å) | 11.02 |

| β (°) | 100.1 |

| Volume (ų) | 1047.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.89 |

Table 1: Crystallographic Data for Antimony (III) Acetate.

Note: Detailed bond lengths and angles are not publicly available in abstracted databases. Access to the original publication by G. Gattow and H. Schäfer in Zeitschrift für anorganische und allgemeine Chemie (1975) is required for this specific data.

Experimental Protocols

Synthesis of Antimony (III) Acetate

A common and effective method for the synthesis of antimony (III) acetate involves the reaction of antimony (III) oxide with acetic anhydride.

Reaction:

Sb₂O₃ + 3(CH₃CO)₂O → 2Sb(CH₃COO)₃

Detailed Procedure:

-

Reactant Mixture: A stoichiometric amount of antimony (III) oxide is added to an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is gently heated to reflux. The reaction progress is monitored by the dissolution of the solid antimony (III) oxide.

-

Crystallization: Upon completion of the reaction, the solution is cooled. In some procedures, the hot solution is diluted with glacial acetic acid to promote the formation of well-defined crystals upon cooling.

-

Isolation and Purification: The resulting crystalline product is isolated by filtration. Due to the moisture-sensitive nature of antimony (III) acetate, the crystals should be washed with a dry, inert solvent (e.g., diethyl ether, n-hexane) and dried under vacuum.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of antimony (III) acetate.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of antimony (III) acetate is achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

General Procedure:

-

Crystal Selection: A suitable single crystal of antimony (III) acetate, grown from the synthesis process, is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental Workflow Diagram:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Insights and Intermolecular Interactions

The crystal packing of antimony (III) acetate reveals a chain-like arrangement of the Sb(CH₃COO)₃ monomers. This is a consequence of weak intermolecular interactions between the carbonyl oxygen of one acetate ligand and the antimony atom of an adjacent molecule. These interactions are crucial in understanding the solid-state properties of the compound.

Diagram of Intermolecular Interactions:

Caption: Intermolecular C=O···Sb interaction between adjacent monomers.

References

Antimony Triacetate: A Technical Guide for Researchers

CAS Number: 6923-52-0

This technical guide provides an in-depth overview of antimony triacetate, a compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its catalytic activity. While specific data on the biological signaling pathways of this compound are limited, this guide also touches upon the broader biological context of antimony compounds.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₉O₆Sb, is a white or off-white crystalline powder.[1][2] It is recognized for its role as a catalyst, particularly in the production of synthetic fibers.[1][2] The compound is sensitive to moisture and will decompose upon contact with water.[1][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6923-52-0 | [4][5] |

| Molecular Formula | C₆H₉O₆Sb | [1][4] |

| Molecular Weight | 298.89 g/mol | [1][4] |

| Melting Point | 126-131 °C (decomposes) | [1][6][7] |

| Boiling Point | Decomposes before boiling | [8] |

| Density | 1.22 g/mL at 25 °C | [1][9] |

| Solubility | Decomposes in water. Soluble in ethylene glycol, toluene, and xylene. | [1][3][9] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Detailed below are two common experimental protocols.

Experimental Protocol 1: From Antimony(III) Oxide and Acetic Anhydride

This method involves the reaction of antimony(III) oxide with acetic anhydride.[7]

Materials:

-

Antimony(III) oxide (Sb₂O₃)

-

Acetic anhydride (C₄H₆O₃)

-

Glacial acetic acid

Procedure:

-

Gently reflux 10 grams of reagent-grade antimony(III) oxide with 35 ml of freshly distilled acetic anhydride.

-

Continue refluxing until the antimony(III) oxide is completely dissolved, which typically takes about 2 hours.

-

While the solution is still hot, dilute it with 25 ml of glacial acetic acid.

-

Cool the solution to induce the formation of well-formed crystals of this compound.

-

The resulting crystals should be stored under glacial acetic acid due to their high sensitivity to moisture.[4]

Experimental Protocol 2: From Antimony Powder

An alternative synthesis route utilizes antimony powder and involves oxidation.

Materials:

-

Antimony powder

-

Acetic anhydride

-

Toluene (anhydrous, inert solvent)

-

Composite catalyst (e.g., a combination of hydroquinone and an organic peroxide like benzoyl peroxide)

-

Air or Oxygen

Procedure:

-

Disperse antimony powder and acetic anhydride in anhydrous toluene in a reactor.

-

Add a suitable amount of the composite catalyst.

-

Introduce a stream of air or oxygen into the mixture to facilitate oxidation.

-

After the reaction is complete, filter the hot solution.

-

Cool the filtrate to allow for the crystallization of this compound.

-

Dry the resulting crystals to obtain the final product.[6]

Applications in Research and Industry

The primary application of this compound is as a catalyst in the production of polyesters, such as polyethylene terephthalate (PET).[8][10] It is particularly effective in the polycondensation stage of PET synthesis.[11]

Catalysis in Polyester Synthesis: An Overview

Antimony-based catalysts, including this compound, are used in over 90% of the industrial production of PET.[11] The catalyst is typically introduced during the polycondensation step, where it facilitates the chain extension reactions, leading to the formation of high molecular weight polymer chains.[11][12] The catalytic mechanism is believed to involve the formation of antimony-glycolate species.[11]

Biological Activity and Toxicological Profile

While antimony compounds have a history of use in medicine, for instance, in the treatment of leishmaniasis, specific research into the biological activities and signaling pathways of this compound is not extensive.[10] Some studies have explored the antitumor potential of various antimony(III/V) complexes.[10]

It is important to note that all antimony compounds are considered to be highly toxic.[5] Dermal exposure can lead to skin irritation, and inhalation may cause abdominal pain, vomiting, and diarrhea.[9] this compound is harmful if swallowed or inhaled.[9] Due to its decomposition in the presence of water to form antimony trioxide and acetic acid, toxicological data for antimony trioxide is often considered relevant.[13] Studies on antimony trioxide have indicated potential for pneumoconiosis with occupational exposure.[14]

Analytical Methods

A variety of analytical techniques can be employed for the detection and quantification of antimony in different matrices. These include Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), often used for analyzing environmental and biological samples.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 6923-52-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [kb.osu.edu]

- 5. WebElements Periodic Table » Antimony » biological information [webelements.com]

- 6. CN1312102C - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Antimony(III) acetate - Wikipedia [en.wikipedia.org]

- 8. US3415860A - Preparation of this compound - Google Patents [patents.google.com]

- 9. This compound | C6H9O6Sb | CID 23354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 6923-52-0 | Benchchem [benchchem.com]

- 12. US20130184414A1 - Catalyst system and process for preparing of polyester resins, fibre, filaments and yarn using said catalyst system - Google Patents [patents.google.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. Table 1.3, Analytical methods for the measurement of antimony or antimony chemical species in environmental or biological mediaa - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of Antimony Triacetate in Ethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of antimony triacetate in ethylene glycol, a critical parameter in various industrial applications, particularly in the synthesis of polyesters where it serves as a catalyst. This document compiles available data on solubility, outlines experimental protocols for solution preparation, and presents logical workflows and relationships through diagrams.

Core Topic: Solubility and Solution Preparation

This compound, a white crystalline powder, is known to be soluble in ethylene glycol. This solubility is a key factor in its use as a catalyst, as it allows for a homogeneous distribution of the catalyst in the reaction mixture. The solution of this compound in ethylene glycol is reported to be stable for extended periods in the absence of air[1].

Quantitative Solubility Data

The solubility of this compound in monoethylene glycol (MEG) is temperature-dependent. The available data is summarized in the table below.

| Temperature (°C) | Minimum Solubility (% w/w) |

| 20 | 4.8 |

| 60 | 12.5 |

Data sourced from Sreema Trading and other sources.[1][2]

This data indicates a significant increase in solubility with a rise in temperature, a common characteristic for the dissolution of solids in liquids.

Experimental Protocols

Objective: To prepare a stable solution of this compound in ethylene glycol.

Materials:

-

This compound (Sb(CH₃COO)₃)

-

Ethylene glycol (HOCH₂CH₂OH)

-

Inert gas (e.g., Nitrogen)

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

Procedure:

-

Preparation of the Reaction Vessel: Ensure the reaction vessel is clean and dry to prevent any unwanted side reactions. Purge the vessel with an inert gas, such as nitrogen, to create an oxygen-free atmosphere, as the solution is more stable in the absence of air[1].

-

Addition of Components: Add a pre-weighed amount of ethylene glycol to the reaction vessel. Begin stirring the ethylene glycol.

-

Dissolution: Gradually add the desired amount of this compound to the ethylene glycol while maintaining continuous stirring.

-

Heating (Optional but Recommended): To increase the rate of dissolution and achieve higher concentrations, gently heat the mixture. Based on the available data, heating to 60°C can significantly increase the solubility[1][2]. The temperature should be carefully controlled to avoid any decomposition of the components.

-

Holding and Mixing: Continue stirring the mixture at the desired temperature until all the this compound has dissolved. The time required for complete dissolution will depend on the temperature, stirring speed, and the desired concentration.

-

Cooling and Filtration: Once a clear solution is obtained, it can be cooled to room temperature. If any undissolved particles are present, the solution can be filtered to ensure clarity.

-

Storage: Store the final solution in a sealed container under an inert atmosphere to maintain its stability.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing a solution of this compound in ethylene glycol.

Caption: Experimental workflow for preparing an this compound solution.

Factors Affecting Solubility

The solubility of this compound in ethylene glycol is influenced by several factors. The logical relationship between these factors is depicted in the diagram below.

Caption: Factors influencing the solubility of this compound.

Concluding Remarks

The solubility of this compound in ethylene glycol is a crucial aspect of its application as a catalyst in polyester production. The temperature-dependent nature of its solubility allows for the preparation of concentrated and stable solutions. While detailed academic studies on the solubility curve are not widely published, the provided data and generalized protocols offer a solid foundation for researchers and professionals working with this chemical system. It is important to note that this compound is sensitive to moisture, which can lead to hydrolysis and a decrease in solubility; therefore, handling and storage under dry, inert conditions are recommended[3][4]. Further research to establish a comprehensive solubility profile at various temperatures and pressures would be beneficial for optimizing industrial processes.

References

Unveiling the Thermal Stability of Antimony Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal decomposition of antimony triacetate, a compound of significant interest in various industrial and pharmaceutical applications. This document provides a comprehensive overview of its thermal properties, detailed experimental protocols for analysis, and a logical workflow for characterization.

Core Topic: Thermal Decomposition of this compound

This compound, with the chemical formula Sb(CH₃COO)₃, is a white, crystalline powder utilized as a catalyst in polyester production and explored for its potential in other chemical syntheses.[1] Its thermal stability is a critical parameter for its application and safe handling, defining the temperature limits of its utility and the nature of its decomposition byproducts.

Summary of Thermal Properties

The thermal behavior of this compound is characterized by its melting point, which is closely associated with its decomposition. Upon heating, the compound melts and subsequently decomposes, primarily yielding antimony(III) oxide (Sb₂O₃) as the solid residue.[1] The volatile byproducts are expected to include acetic anhydride and other carbon-containing species.

For clarity and comparative ease, the key quantitative data regarding the thermal properties of this compound are summarized in the table below.

| Property | Value | Notes |

| Melting Point | 126 - 131 °C | This range is commonly cited by chemical suppliers.[2] |

| Melting Point with Decomposition | 128.5 °C | Decomposes to antimony(III) oxide (Sb₂O₃).[1] |

| Hazardous Decomposition Products | Carbon Oxides, Antimony Oxide | Formed under fire conditions. |

Experimental Protocols: Determining Thermal Decomposition

The primary technique for investigating the thermal decomposition of this compound is Thermogravimetric Analysis (TGA). This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Detailed Methodology for Thermogravimetric Analysis (TGA)

This protocol is adapted from established methodologies for the thermal analysis of metal acetates and other solid chemical compounds.

1. Instrumentation:

-

A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a linear heating rate.

-

Sample pans, typically made of alumina or platinum.

-

A gas delivery system for maintaining a controlled atmosphere (e.g., inert nitrogen or reactive air).

2. Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heat distribution.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA sample pan.

3. TGA Instrument Setup and Execution:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Initiate the TGA run, continuously recording the sample mass as a function of temperature.

4. Data Analysis:

-

The resulting data is a TGA curve, plotting the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the point of initial significant mass loss.

-

The temperature of maximum rate of decomposition can be identified from the peak of the derivative of the TGA curve (DTG curve).

-

The final residual mass corresponds to the thermally stable product, in this case, antimony(III) oxide.

Visualizing the Experimental Workflow

The logical flow of operations for the thermal analysis of this compound is crucial for reproducible and accurate results. The following diagram, generated using the DOT language, illustrates this workflow.

This comprehensive guide provides the essential information and methodologies for understanding and characterizing the thermal decomposition of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data critical for research, development, and safety assessments.

References

An In-depth Technical Guide to Antimony Triacetate: Molecular Properties and Synthesis

This technical guide provides a comprehensive overview of the chemical properties of antimony triacetate, with a specific focus on its molecular weight and formula. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed chemical information and synthesis protocols.

Quantitative Molecular Data

The fundamental quantitative properties of this compound are summarized below. These values are essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₆H₉O₆Sb |

| Molecular Weight | 298.89 g/mol |

| Synonyms | Antimony(III) acetate, Triacetoxystibine |

Elemental Composition and Molecular Structure

This compound is an organometallic compound consisting of a central antimony atom in the +3 oxidation state, coordinated to three acetate ligands. The molecular formula, C₆H₉O₆Sb, indicates the presence of six carbon atoms, nine hydrogen atoms, six oxygen atoms, and one antimony atom.[1] The structure of the molecule is based on the central antimony cation (Sb³⁺) and three acetate anions (CH₃COO⁻).

Caption: Molecular composition of this compound.

Experimental Protocol: Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves the reaction of antimony(III) oxide with acetic anhydride.[2] This method is valued for its relatively straightforward procedure and good yield.

Materials:

-

Antimony(III) oxide (Sb₂O₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous inert solvent (e.g., toluene or xylene) (Optional, for scaled-up reactions)[3]

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, combine antimony(III) oxide with a stoichiometric excess of acetic anhydride. A typical molar ratio is 1 mole of Sb₂O₃ to 3 moles of acetic anhydride to ensure complete reaction.[2][3]

-

Heating and Reflux: The mixture is gently heated to reflux. The reaction progress is monitored by the dissolution of the solid antimony(III) oxide, which typically takes about 2 hours.[1] Continuous stirring is maintained throughout this period to ensure a homogeneous reaction mixture.

-

Crystallization: Once the antimony(III) oxide has completely dissolved, the hot solution is diluted with glacial acetic acid and then allowed to cool. This induces the crystallization of this compound.[1]

-

Isolation and Purification: The resulting crystals are isolated by filtration. To purify the product, it can be washed with a dry, non-reactive solvent like cyclohexane or chloroform, followed by rapid drying.[1] For industrial-scale preparations, the reaction may be carried out in an anhydrous inert solvent to better control the exothermic reaction, and the product can be purified by vacuum drying.[3]

-

Handling and Storage: this compound is sensitive to moisture and should be stored in a desiccator or under an inert atmosphere.[1]

The balanced chemical equation for this synthesis is: Sb₂O₃ + 3(CH₃CO)₂O → 2Sb(CH₃COO)₃[2]

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Hydrolysis of Antimony Triacetate in Aqueous Solutions

Introduction

Antimony triacetate, Sb(CH₃COO)₃, is an organometallic compound utilized primarily as a catalyst in the production of synthetic fibers like polyethylene terephthalate (PET).[1] Its behavior in aqueous environments is of critical importance for understanding its environmental fate, toxicological profile, and potential applications in hydrometallurgical or pharmaceutical processes. The compound is known to be sensitive to moisture, undergoing hydrolysis to form various antimony-containing species and acetic acid.[2][3]

This guide provides a detailed examination of the hydrolysis of this compound in aqueous solutions. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, this paper synthesizes information from analogous antimony(III) systems, particularly the well-studied hydrolysis of antimony trichloride, to present a comprehensive overview of the expected chemical behavior, influential factors, and appropriate analytical methodologies.

Proposed Hydrolysis Pathway

The hydrolysis of this compound is a process involving the stepwise substitution of acetate ligands (CH₃COO⁻) with hydroxyl (OH⁻) groups from water. This reaction ultimately leads to the formation of insoluble antimony oxides or oxy-acetates. The overall reaction can be summarized as:

2 Sb(CH₃COO)₃ (s) + 3 H₂O (l) ⇌ Sb₂O₃ (s) + 6 CH₃COOH (aq)

The process is not a single-step reaction but proceeds through various soluble and insoluble intermediates. The exact nature of these intermediates depends heavily on factors such as pH, temperature, and concentration. Drawing parallels from the hydrolysis of other antimony(III) salts like SbCl₃, which forms intermediates such as SbOCl and Sb₄O₅Cl₂, the hydrolysis of this compound likely involves the formation of antimony(III) oxyacetate or hydroxoacetate species before precipitating as antimony trioxide (Sb₂O₃).[4][5][6]

Below is a diagram illustrating the proposed general pathway for this hydrolysis.

References

A Comprehensive Technical Guide to the Safe Handling of Antimony Triacetate

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and handling precautions for all laboratory chemicals is paramount. This guide provides an in-depth analysis of the safety data sheet (SDS) for antimony triacetate, with a focus on proper handling protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause severe skin and eye irritation or burns.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H332: Harmful if inhaled.[4]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

-

H411: Toxic to aquatic life with long lasting effects.[1][4]

Toxicological Data

The following table summarizes the key quantitative toxicological data for this compound.

| Toxicity Data | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4480 mg/kg | [1][2][4] |

| LD50 | Rabbit | Dermal | > 12,800 mg/kg | [1][2][4] |

| Occupational Exposure Limits (as Sb) | ||||

| OSHA PEL (TWA) | Human | Inhalation | 0.5 mg/m³ | [6][7][8][9] |

| NIOSH REL (TWA) | Human | Inhalation | 0.5 mg/m³ | [7][8][9] |

| ACGIH TLV (TWA) | Human | Inhalation | 0.5 mg/m³ | [6][7][9] |

| NIOSH IDLH | Human | Inhalation | 50 mg/m³ | [6][7] |

LD50: Lethal Dose, 50%; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; TWA: Time-Weighted Average; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols for Safe Handling

The following protocols are derived from standard safety data sheets and are essential for the safe handling of this compound in a laboratory setting.

-

Ventilation: Always handle this compound in a well-ventilated area.[1][4][5][6] Use local exhaust ventilation to control the generation of dust.[1][2][4][5] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2][4] Standard safety glasses should have side-shields conforming to EN166 or NIOSH standards.[4] Contact lenses should not be worn when handling this chemical.[2]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as neoprene or nitrile rubber.[2] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[1][4]

-

Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][2] In cases of higher exposure risk, a complete suit protecting against chemicals may be necessary.[1]

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, or if irritation is experienced, a NIOSH-approved respirator for dust and mists should be worn.[2][6]

-

Wash hands and any exposed skin thoroughly after handling.[1][4][5][6]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5][6]

-

Remove contaminated clothing and wash it before reuse.[2][5]

Emergency Procedures

A clear and logical workflow is critical in the event of an emergency involving this compound.

Caption: Logical workflow for handling this compound.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4][5] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][6] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth with water.[1][4][5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2][4] Call a physician or poison control center immediately.[10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][11]

-

Hazardous Combustion Products: Fire may produce carbon monoxide, carbon dioxide, and antimony oxide fumes.[1][2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3][6]

-

Personal Precautions: Evacuate unnecessary personnel.[2] Wear appropriate personal protective equipment as described in section 3.2.[1][2][4] Ensure adequate ventilation.[1][4] Avoid breathing dust and prevent contact with skin and eyes.[1][2][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][4] Do not let the product enter drains, sewers, or waterways.[1][2][4][5]

-

Containment and Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[2][4][6] Avoid creating dust.[1][2][4][6]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and water, as it can decompose in the presence of moisture.[1][2][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1][4][5] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

By adhering to these detailed handling precautions, researchers and scientists can mitigate the risks associated with this compound and maintain a safe working environment.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. gelest.com [gelest.com]

- 3. matrix-chem.com [matrix-chem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. ANTIMONY & COMPOUNDS (as Sb) | Occupational Safety and Health Administration [osha.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Antimony [cdc.gov]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Characterization of Antimony Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony triacetate, Sb(CH₃COO)₃, is a compound of significant interest, primarily for its role as a catalyst in polyester production and as a precursor in materials science. A thorough understanding of its structural and electronic properties is crucial for optimizing its applications and for the development of new antimony-based compounds in various fields, including drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in elucidating the molecular structure and bonding characteristics of this compound. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including theoretical data, detailed experimental protocols, and a logical workflow for its analysis. While extensive searches for specific, publicly available experimental NMR and IR spectra have been unfruitful, this document compiles predicted data and general methodologies to guide researchers in their analytical endeavors.

Introduction

Antimony compounds have a long history in both industrial and medicinal applications. This compound, a white, crystalline solid, is particularly noteworthy for its catalytic activity.[1] The coordination chemistry of the acetate ligands to the antimony(III) center dictates its reactivity and, consequently, its efficacy in various processes. Spectroscopic methods provide a non-destructive means to probe the coordination environment of the antimony atom and the nature of the acetate groups.

¹H and ¹³C NMR spectroscopy offer insights into the proton and carbon environments within the acetate ligands, respectively. Chemical shifts and coupling constants can reveal information about the symmetry and electronic environment of the molecule in solution.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and characterizing the nature of the bonding between the antimony atom and the acetate ligands. The vibrational frequencies of the carboxylate groups are particularly sensitive to their coordination mode (e.g., monodentate, bidentate).[2]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables are based on theoretical predictions and typical spectroscopic ranges for analogous metal acetates. Researchers should consider these as guidance and verify them through experimental analysis.

NMR Spectroscopy Data (Predicted)

The chemical shifts in NMR spectroscopy are sensitive to the solvent used. The following are predicted values in a common deuterated solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.0 - 2.2 | Singlet | -CH₃ |

| ¹³C | ~20 - 25 | Quartet | -C H₃ |

| ¹³C | ~175 - 180 | Singlet | -C OO |

Note: Predicted values are based on typical ranges for acetate groups in metal complexes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy Data

The positions of the carboxylate stretching frequencies in the IR spectrum can provide information about the coordination mode of the acetate ligands.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Assignment |

| νₐₛ(COO) | 1580 - 1520 | Strong | Asymmetric C=O stretch |

| νₛ(COO) | 1450 - 1400 | Strong | Symmetric C=O stretch |

| δ(CH₃) | 1380 - 1350 | Medium | CH₃ bending |

| ν(Sb-O) | 500 - 400 | Medium-Weak | Antimony-Oxygen stretch |

Note: The difference (Δ) between νₐₛ(COO) and νₛ(COO) can be indicative of the acetate coordination mode. A larger Δ value is often associated with monodentate coordination, while a smaller Δ value suggests bidentate or bridging coordination.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of antimony(III) oxide with acetic anhydride.[3][4]

Procedure:

-

Ten grams of antimony(III) oxide are gently refluxed with 35 ml of freshly distilled acetic anhydride until the solid is completely dissolved (approximately 2 hours).[3]

-

While the solution is still hot, it is diluted with 25 ml of glacial acetic acid.[3]

-

The solution is then cooled to induce crystallization.

-

The resulting well-formed crystals of this compound are collected. The yield is typically greater than 75%.[3]

-

Due to its high sensitivity to moisture, the product should be stored under glacial acetic acid until use.[3]

-

For a dry product, the crystals can be washed by decantation with a dry, inert solvent (e.g., cyclohexane, chloroform) followed by quick drying.[3]

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dry this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as this compound is moisture-sensitive. Anhydrous deuterated solvents should be used.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Standard proton-decoupled sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

-

Reference: TMS at 0 ppm or the solvent peak

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of this compound and finely grind it into a powder using an agate mortar and pestle.

-

Add a small amount of dry potassium bromide (KBr) powder (spectroscopic grade) to the sample (typically a 1:100 ratio of sample to KBr).

-

Mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic techniques and structural elucidation of this compound.

Conclusion

References

An In-depth Technical Guide to the Chemical Compatibility and Reactivity of Antimony Triacetate

For Researchers, Scientists, and Drug Development Professionals

Antimony triacetate, with the chemical formula Sb(CH₃CO₂)₃, is a white, crystalline powder utilized primarily as a catalyst in the production of polyesters like polyethylene terephthalate (PET).[1] Its efficacy in industrial applications is well-documented; however, a thorough understanding of its chemical compatibility and reactivity is paramount for safe handling, storage, and use in research and development settings. This guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its interactions with common laboratory materials.

Reactivity and Stability

This compound is a moisture-sensitive compound.[2] It is stable when stored in sealed containers in a cool, dry place.[3] The primary reactivity concerns for this compound are its hydrolysis in the presence of water and its thermal decomposition.

1.1. Hydrolysis

In the presence of moisture, this compound readily hydrolyzes to form acetic acid and antimony trioxide.[2] This reaction is a key consideration for storage and handling, as the generation of acetic acid can lead to corrosion of certain materials.

Caption: Hydrolysis of this compound.

1.2. Thermal Decomposition

When heated, particularly in the presence of an open flame or sparks, this compound will decompose.[3] The decomposition products primarily include irritating organic acid vapors (acetic acid) and antimony oxide fumes.[3]

1.3. Incompatible Materials

Direct contact with the following should be avoided:

-

Water and Moisture: As detailed above, leads to decomposition.[3]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

-

Heat, Open Flames, and Sparks: Can trigger thermal decomposition.[3]

Chemical Compatibility

The chemical compatibility of this compound is complex due to its reactivity with moisture. In a completely anhydrous environment, its compatibility profile would be different from situations where moisture is present, leading to the formation of acetic acid and antimony trioxide. The following tables provide a general guideline for the chemical compatibility of this compound with various materials.

Disclaimer: The data presented below is largely inferred from the chemical resistance of other antimony compounds (such as antimony trioxide and antimony trichloride) and acetic acid, as specific compatibility data for this compound is scarce. Therefore, it is crucial to conduct specific testing for your application.

2.1. Compatibility with Plastics

| Material | Compatibility Rating | Notes |

| High-Density Polyethylene (HDPE) | Good | Generally resistant to weak acids and many antimony compounds. |

| Polypropylene (PP) | Good | Good resistance to weak acids. |

| Polyvinyl Chloride (PVC) | Good | Generally resistant to antimony compounds and weak acids. |

| Polytetrafluoroethylene (PTFE) | Excellent | Excellent chemical resistance to a wide range of chemicals. |

| Polycarbonate (PC) | Moderate | May be susceptible to attack by acetic acid. |

| Polystyrene (PS) | Poor to Moderate | Can be attacked by acetic acid. |

| Acrylonitrile Butadiene Styrene (ABS) | Moderate | Potential for degradation by acetic acid. |

2.2. Compatibility with Metals

| Material | Compatibility Rating | Notes |

| Stainless Steel (304, 316) | Good | Generally good resistance, but pitting can occur with prolonged exposure to acetic acid, especially at elevated temperatures. |

| Aluminum | Poor to Moderate | Susceptible to corrosion by acetic acid. |

| Carbon Steel | Poor | Readily attacked by acetic acid. |

| Copper and its Alloys (Brass, Bronze) | Poor | Corrodes in the presence of acetic acid. |

| Nickel and its Alloys | Good to Excellent | Generally exhibit good resistance. |

| Titanium | Excellent | Highly resistant to corrosion by acetic acid. |

2.3. Compatibility with Elastomers

| Material | Compatibility Rating | Notes |

| Viton® (FKM) | Good | Good resistance to acids. |

| Neoprene (CR) | Moderate | Some swelling and degradation may occur. |

| Ethylene Propylene Diene Monomer (EPDM) | Moderate to Good | Fair resistance to dilute acids. |

| Nitrile (Buna-N, NBR) | Poor to Moderate | Significant degradation can be expected. |

| Silicone | Poor | Not recommended for use with acetic acid. |

Experimental Protocols

For critical applications, it is imperative to conduct in-house chemical compatibility testing. A general protocol for such testing, based on standards like ASTM D543, is outlined below.[4]

Caption: General Workflow for Chemical Compatibility Testing.

Methodology:

-

Material Coupon Preparation: Obtain representative samples (coupons) of the materials to be tested. Clean and dry them thoroughly.

-

Initial Characterization: Document the initial properties of each coupon, including weight, dimensions, and visual appearance.

-

Exposure: Place the coupons in sealed containers with this compound. To simulate real-world conditions, a slurry in a relevant solvent or direct contact with the solid powder can be used. If hydrolysis is a concern, a controlled amount of moisture can be introduced.

-

Controlled Environment: Store the sealed containers at a constant temperature for a predetermined duration.

-

Post-Exposure Analysis: After the exposure period, carefully remove the coupons, clean them according to a defined procedure, and allow them to dry.

-

Evaluation: Re-measure the weight and dimensions to determine any changes. Visually inspect for signs of degradation such as discoloration, swelling, cracking, or crazing. For a more in-depth analysis, mechanical properties like tensile strength or hardness can be compared to control samples.

Role in Polycondensation Catalysis

A primary application of this compound is as a catalyst in the synthesis of polyesters.[5] It facilitates the polycondensation reaction, where monomer units are joined together to form a polymer chain, with the elimination of a small molecule like ethylene glycol.

Caption: Role of this compound in Polycondensation.

The catalytic mechanism is complex, but it is generally understood that the antimony compound coordinates with the hydroxyl end-groups of the monomers, activating them for the condensation reaction.[6] The choice of an antimony catalyst is often favored due to its high efficiency and the production of a polymer with good clarity and color.

Conclusion

This compound is a valuable industrial catalyst, but its reactivity, particularly with moisture, necessitates careful handling and material selection. This guide provides a foundational understanding of its chemical compatibility and reactivity. However, for any specific application, especially in research and drug development where purity and material integrity are critical, the information presented here should be supplemented with rigorous in-house testing under conditions that mimic the intended use.

References

Methodological & Application

Application Notes and Protocols for PET Synthesis Using Antimony Triacetate as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyethylene terephthalate (PET) using antimony triacetate as a catalyst. The information is intended for use in a laboratory setting.

Introduction

Polyethylene terephthalate (PET) is a widely used thermoplastic polymer with applications ranging from packaging and textiles to biomedical devices.[1] Its synthesis is typically a two-stage process involving esterification followed by polycondensation. Antimony compounds, particularly this compound (Sb(CH₃COO)₃) and antimony trioxide (Sb₂O₃), are the most common and industrially established catalysts for the polycondensation step, accounting for over 90% of current industrial production.[2] Antimony-based catalysts offer a good balance of reaction speed, desirable polymer properties, and thermal stability.[2]

This document outlines the reaction mechanism, detailed experimental protocols for laboratory-scale synthesis, and methods for the characterization of the resulting polymer.

Reaction Mechanism

The synthesis of PET from purified terephthalic acid (PTA) and ethylene glycol (EG) proceeds in two main stages:

-

Esterification: In this initial stage, terephthalic acid and ethylene glycol are reacted at elevated temperatures to form bis(2-hydroxyethyl) terephthalate (BHET) and water. This step is typically self-catalyzed and does not require the addition of a metal catalyst.[3]

-

Polycondensation: This is the "chain-building" step where the BHET monomers and oligomers are polymerized at higher temperatures and under a vacuum.[4] this compound is introduced as the catalyst in this stage. The catalytic mechanism is believed to involve a chelation-coordination process where the antimony atom provides empty orbitals to coordinate with the carbonyl oxygen of the ester group, facilitating the chain extension reaction. The reaction proceeds with the elimination of ethylene glycol, which is removed by the vacuum to drive the equilibrium towards the formation of high molecular weight PET.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of PET using this compound.

3.1. Materials and Equipment

-

Reactants:

-

Purified Terephthalic Acid (PTA)

-

Ethylene Glycol (EG)

-

This compound (Sb(CH₃COO)₃)

-

-

Equipment:

-

Three-neck round-bottom flask (e.g., 500 mL)

-

Mechanical stirrer with a high-torque motor and a suitable stirring rod (e.g., helical or anchor)

-

Heating mantle with a temperature controller

-

Condenser with a collection flask

-

Nitrogen gas inlet

-

Vacuum pump with a vacuum gauge and cold trap

-

Standard laboratory glassware

-

3.2. Catalyst Preparation

This compound is often dissolved in ethylene glycol to ensure homogeneous distribution in the reaction mixture. A typical preparation involves creating a 3% (w/w) solution of this compound in ethylene glycol.[5] This solution should be prepared in a separate flask with gentle heating and stirring until the catalyst is fully dissolved.

3.3. Synthesis Procedure

Stage 1: Esterification

-

Charging the Reactor: In a clean and dry three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add purified terephthalic acid (PTA) and ethylene glycol (EG). A typical molar ratio of EG to PTA is between 1.2:1 and 2.2:1.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.

-

Heating and Reaction: Begin stirring the mixture and gradually heat the reactor to a temperature of 220-260°C.[6] The reaction will start to produce water, which will be collected in the receiving flask of the condenser.

-

Monitoring Progress: The esterification reaction is typically carried out for 2-4 hours. The progress can be monitored by measuring the amount of water collected. The reaction is considered complete when the collection of water ceases.

Stage 2: Polycondensation

-

Catalyst Addition: After the esterification is complete, cool the reactor to approximately 180-200°C. Add the prepared this compound solution in ethylene glycol. The typical concentration of antimony in the final polymer is 200-300 ppm.[2][3]

-

Temperature Increase: Gradually increase the temperature of the reaction mixture to 270-290°C.

-

Application of Vacuum: Once the desired temperature is reached, slowly and carefully apply a vacuum to the system. The pressure should be gradually reduced to below 1 mmHg.

-

Polycondensation Reaction: The polycondensation reaction will proceed with the elimination of ethylene glycol, which will be collected in the cold trap. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The stirrer torque can be monitored as an indicator of the increasing molecular weight.

-

Reaction Termination: The reaction is typically continued for 2-4 hours, or until the desired melt viscosity is achieved.

-

Product Recovery: Once the reaction is complete, release the vacuum by introducing nitrogen gas. The molten PET can be carefully extruded from the reactor and quenched in cold water to form amorphous strands, which can then be pelletized.

Data Presentation

The following tables summarize typical quantitative data for PET synthesis using this compound.

Table 1: Typical Reaction Conditions for Laboratory-Scale PET Synthesis

| Parameter | Esterification Stage | Polycondensation Stage |

| Temperature | 220 - 260°C | 270 - 290°C |

| Pressure | Atmospheric (with N₂ flow) | < 1 mmHg (vacuum) |

| Duration | 2 - 4 hours | 2 - 4 hours |

| EG:PTA Molar Ratio | 1.2:1 to 2.2:1 | - |

| This compound Conc. | - | 200 - 300 ppm (as Sb) |

Table 2: Influence of this compound Concentration on PET Properties

| Antimony Concentration (ppm) | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) |

| 200 | 133 | ~0.62 |

| 300 | Reduced | Higher |

| 500 | Diminishing returns on time reduction | May lead to discoloration |

Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on specific experimental conditions.

Characterization of PET

The quality of the synthesized PET is primarily assessed by its molecular weight, which is conveniently determined by measuring its intrinsic viscosity.

5.1. Protocol for Intrinsic Viscosity Measurement (Based on ASTM D4603)

-

Sample Preparation: Dry the synthesized PET sample to a moisture content of less than 100 ppm to prevent hydrolytic degradation during dissolution.[2]

-

Solvent Preparation: Prepare a 60/40 (w/w) mixture of phenol and 1,1,2,2-tetrachloroethane.

-

Dissolution: Dissolve a precisely weighed amount of the dry PET sample in the solvent mixture to achieve a concentration of 0.50 g/dL. This may require heating and stirring.

-

Measurement: Use a glass capillary viscometer (e.g., Ubbelohde type) to measure the flow time of the polymer solution and the pure solvent at a constant temperature (typically 30°C).

-

Calculation: The intrinsic viscosity is calculated from the relative and inherent viscosities.[7][8]

Other useful analytical techniques for polymer characterization include:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and identify functional groups.[4]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution.[4]

Troubleshooting and Side Reactions

-

Yellowing of Polymer: This can be caused by thermal degradation at high temperatures. Ensure precise temperature control and minimize reaction time at the highest temperatures. The addition of a phosphite stabilizer can help mitigate this issue.

-

Low Intrinsic Viscosity: This indicates incomplete polymerization. Ensure a high vacuum is achieved and maintained during polycondensation to effectively remove ethylene glycol. Also, verify the catalyst concentration and activity.

-

Formation of Diethylene Glycol (DEG): DEG can be formed as a side product and gets incorporated into the polymer chain, which can lower the melting point and affect the properties of the PET. Controlling the reaction temperature can help minimize DEG formation.

-

Acetaldehyde Formation: This is a byproduct of thermal degradation and is a concern for food-contact applications. Minimizing the melt residence time at high temperatures can reduce its formation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Terephthalic acid, ethylene glycol, and the solvents used for viscosity measurements are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.

-

Exercise caution when working with high temperatures and vacuum.

Diagrams

Caption: Experimental workflow for the two-stage synthesis of PET.

Caption: Catalytic cycle of this compound in PET polycondensation.

References

- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 2. p2infohouse.org [p2infohouse.org]

- 3. US20080033084A1 - Catalyst Composition for Producing Polyethylene Terephthalate from Terephthalic Acid and Ethylene Glycol, and Process Therefore - Google Patents [patents.google.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Intrinsic Viscosity of PET: The Quality Control Parameter [wkaiglobal.com]

- 6. Intrinsic Viscosity Measurement of PET with Automated Viscometer - Polymer Char [polymerchar.com]

- 7. infinitalab.com [infinitalab.com]

- 8. store.astm.org [store.astm.org]

Application Notes and Protocols: Antimony Triacetate Catalysis in Polycondensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds, particularly antimony triacetate (Sb(CH₃COO)₃), are widely utilized as highly effective catalysts in the polycondensation stage of polyester synthesis, most notably in the production of polyethylene terephthalate (PET).[1][2][3] Their popularity in industrial applications stems from a favorable balance of high catalytic activity, minimal side reactions, and cost-effectiveness.[2] These catalysts are crucial in achieving the high molecular weights necessary for the desired physical and mechanical properties of the resulting polymer. This document provides a detailed overview of the catalytic mechanism of this compound, experimental protocols for its use in laboratory-scale polycondensation reactions, and relevant quantitative data.

Catalytic Mechanism of this compound

The catalytic activity of this compound in polycondensation is generally understood to proceed through the formation of a more active antimony glycolate species. The mechanism involves the following key stages:

-

Catalyst Activation: this compound reacts with ethylene glycol (EG), a monomer in PET synthesis, to form an antimony glycolate complex. This in-situ formation of the active catalyst is a crucial first step.[4]

-

Coordination: The active antimony species coordinates with the hydroxyl end-groups of the growing polymer chains (oligomers). This coordination polarizes the hydroxyl group, increasing its nucleophilicity.

-

Transesterification: The activated hydroxyl group then attacks the carbonyl carbon of an ester group on another polymer chain. This transesterification reaction results in the formation of a new, longer polymer chain and the elimination of a small molecule, typically ethylene glycol.

-

Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.

dot

Caption: Catalytic cycle of this compound in polycondensation.

Quantitative Data

The concentration of the antimony catalyst significantly influences the rate of the polycondensation reaction and the final properties of the polymer. The following table summarizes typical experimental data.

| Catalyst Concentration (ppm Sb) | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) |

| 0 (Uncatalyzed) | > 240 | < 0.40 |

| 150 | ~180 | ~0.60 |

| 250 | ~120 | ~0.65 |

| 350 | ~90 | ~0.68 |

Note: The data presented are representative values compiled from typical laboratory experiments and may vary based on specific reaction conditions such as temperature, pressure, and monomer purity.

For solid-state polycondensation (SSP) using antimony trioxide, a related catalyst, it has been observed that the rate constant increases and the activation energy decreases with increasing catalyst concentration up to about 150 ppm of Sb.[5] The activation energy for the uncatalyzed SSP is approximately 30.7 kcal/mol, while for the fully catalyzed reaction, it is around 23.3 kcal/mol.[5]

Experimental Protocols

Preparation of Bis(2-hydroxyethyl) Terephthalate (BHET) Monomer

The starting monomer for the polycondensation reaction is typically bis(2-hydroxyethyl) terephthalate (BHET). It can be synthesized via the esterification of terephthalic acid (TPA) with ethylene glycol (EG).

Materials:

-

Terephthalic acid (TPA)

-

Ethylene glycol (EG)

-

Nitrogen gas supply

-

Reaction vessel with a stirrer, condenser, and temperature controller

Procedure:

-

Charge the reaction vessel with TPA and EG in a molar ratio of approximately 1:2.

-

Pressurize the reactor with nitrogen to 2.7-5.5 bar.

-

Heat the mixture to 220-260°C with continuous stirring.[1]

-

Water is produced during the esterification reaction and should be continuously removed by distillation.

-

The reaction is typically complete within 2-4 hours, resulting in the formation of BHET oligomers.

Laboratory-Scale Melt Polycondensation of BHET

This protocol describes a typical laboratory-scale melt polycondensation of BHET using this compound as a catalyst.

Materials:

-

Bis(2-hydroxyethyl) terephthalate (BHET)

-

This compound (Sb(CH₃COO)₃)

-

High-vacuum pump

-

Glass reactor suitable for high temperature and vacuum, equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

-

Charging the Reactor: Introduce the synthesized BHET oligomers into the glass reactor.

-

Catalyst Addition: Add this compound at a concentration of 200-300 ppm (based on the weight of the final polymer).[6] The catalyst can be added as a solution in ethylene glycol for better dispersion.

-

Inert Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.

-

Heating and Melting: Gradually heat the reactor to approximately 240-260°C under a gentle nitrogen flow to melt the BHET and initiate the pre-polycondensation.

-

Pre-Polycondensation: Maintain this temperature for about 30-60 minutes. During this phase, ethylene glycol will start to distill off.

-

Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 mbar.

-

Polycondensation Stage: Increase the temperature to 270-290°C.[7][8] The viscosity of the melt will increase significantly as the polycondensation proceeds. The stirrer speed may need to be adjusted accordingly.

-

Monitoring the Reaction: The reaction is monitored by the amount of ethylene glycol collected and the torque on the stirrer, which correlates with the melt viscosity. The reaction is typically continued for 2-3 hours until the desired intrinsic viscosity is achieved.[9]

-

Termination and Product Recovery: Once the desired melt viscosity is reached, stop the reaction by cooling the reactor. The polymer can be extruded from the reactor under nitrogen pressure and pelletized.

dot

Caption: Experimental workflow for PET synthesis.

Characterization of the Polymer

Intrinsic Viscosity (IV) Measurement: Intrinsic viscosity is a measure of the polymer's molecular weight and is a critical parameter for quality control.[10]

Method (Solvent-based):

-

Prepare a dilute solution of the PET polymer in a suitable solvent, such as a phenol/1,1,2,2-tetrachloroethane mixture (60/40 w/w).

-

Use a capillary viscometer (e.g., Ubbelohde type) to measure the flow time of the pure solvent and the polymer solution at a constant temperature (e.g., 30°C).

-

Calculate the relative viscosity, specific viscosity, and reduced viscosity.

-

Extrapolate the reduced viscosity to zero concentration to obtain the intrinsic viscosity. Several ASTM standards, such as ASTM D4603, provide detailed procedures.[11][12]

Alternative Method (Solvent-free): Melt viscometry can also be used to determine the intrinsic viscosity, which avoids the use of hazardous solvents.[10] This method involves extruding the molten polymer through a calibrated die and measuring the flow rate.[10]

Conclusion

This compound is a robust and efficient catalyst for the polycondensation of polyesters. Understanding its catalytic mechanism and employing well-defined experimental protocols are essential for synthesizing high-molecular-weight polymers with desired properties. The provided data and methodologies serve as a valuable resource for researchers and professionals working in polymer synthesis and material science.

References

- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 2. Antimony-Based Catalysts [um-material.com]

- 3. PET Synthesis Process and Raw Materials Used-technical Knowledge [polyva-pvafilm.com]

- 4. Antimony in Polyethylene Terephthalate-Bottled Beverages: The Migration Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20080033084A1 - Catalyst Composition for Producing Polyethylene Terephthalate from Terephthalic Acid and Ethylene Glycol, and Process Therefore - Google Patents [patents.google.com]

- 7. US20130184414A1 - Catalyst system and process for preparing of polyester resins, fibre, filaments and yarn using said catalyst system - Google Patents [patents.google.com]

- 8. CATALYST SYSTEM AND PROCESS FOR PREPARING OF POLYESTER RESINS, FIBRE, FILAMENTS AND YARN USING SAID CATALYST SYSTEM - Patent 2547712 [data.epo.org]

- 9. Investigation of the catalytic activity and reaction kinetic modeling of two antimony catalysts in the synthesis of poly(ethylene furanoate) - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC04254D [pubs.rsc.org]

- 10. azom.com [azom.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimal Catalyst Loading of Antimony Triacetate in Polyester Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of antimony triacetate as a catalyst in the production of polyester, specifically polyethylene terephthalate (PET). The document outlines the underlying principles of antimony catalysis, presents key data on catalyst loading and its effects on polymer properties, and offers detailed experimental protocols for laboratory-scale polyester synthesis.

Introduction

Antimony compounds, particularly this compound (Sb(CH₃COO)₃), are widely used as polycondensation catalysts in the industrial production of PET.[1][2] Antimony-based catalysts account for over 90% of current industrial PET production due to their excellent balance of polycondensation speed, resulting polymer properties, and thermal stability.[1] The catalytic mechanism is generally understood to involve chelation coordination, where the antimony atom provides empty orbitals to coordinate with the carbonyl oxygen of the ester group, facilitating the chain extension reaction.[3]